molecular formula C12H22N2O2 B2955909 Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2090136-41-5

Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B2955909
CAS No.: 2090136-41-5
M. Wt: 226.32
InChI Key: IJJRQHGQGVOOTP-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate is a versatile organic compound with a molecular weight of 226.32 g/mol. It is characterized by its unique structure, which includes a tert-butyl group, an amino group, and an azaspiro[2.5]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting with the formation of the azaspiro[2.5]octane ring system. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its ability to interact with various biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific therapeutic effects, such as targeting certain receptors or enzymes.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate: This compound differs by having a hydroxyl group instead of an amino group.

  • Tert-butyl 7-aminomethyl-4-azaspiro[2.5]octane-4-carboxylate: This compound has an aminomethyl group instead of an amino group.

Uniqueness: Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(13)8-12(14)5-6-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJRQHGQGVOOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090136-41-5
Record name tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate
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